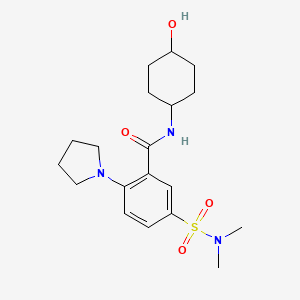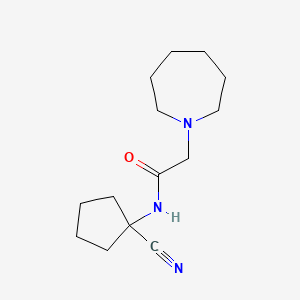
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of acyclic amides and has been shown to exhibit potent analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions. However, further research is needed to fully understand the biochemical and physiological effects of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide.
実験室実験の利点と制限
One of the main advantages of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide for lab experiments is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide. One area of interest is the development of more potent and selective FAAH inhibitors for potential therapeutic applications. Another area of interest is the investigation of the potential role of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide in the treatment of other inflammatory conditions, such as multiple sclerosis and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide and its potential interactions with other drugs and therapies.
合成法
The synthesis of 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 1-cyanocyclopentanecarboxylic acid with 1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide in high yield and purity.
科学的研究の応用
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis, rheumatoid arthritis, and neuropathic pain. In addition, 2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide has been shown to have potential applications in the treatment of inflammatory bowel disease, asthma, and other inflammatory conditions.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c15-12-14(7-3-4-8-14)16-13(18)11-17-9-5-1-2-6-10-17/h1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGUYMAOGVPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(1-cyanocyclopentyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
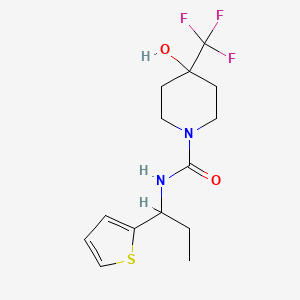


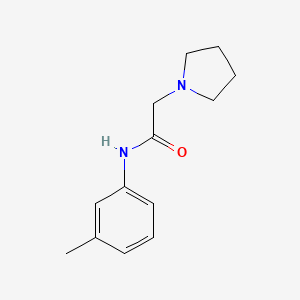
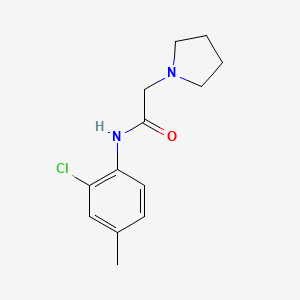
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
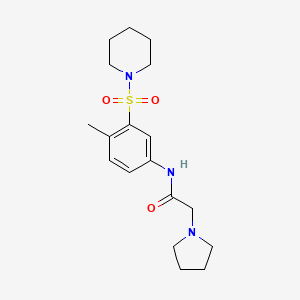

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)
